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Compound of Interest

Compound Name: 2-(4-Methylphenyl)pyrrolidine

Cat. No.: B1307551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for

the compound 2-(4-Methylphenyl)pyrrolidine. The document details predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines

generalized experimental protocols for acquiring such data, and presents a logical workflow for

spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers

and professionals involved in the characterization and development of novel chemical entities.

Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for 2-(4-
Methylphenyl)pyrrolidine, the following tables present predicted data obtained from

computational models. These predictions offer a robust framework for the initial identification

and characterization of the compound.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Methylphenyl)pyrrolidine
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Protons Chemical Shift (ppm) Multiplicity

Aromatic CH (ortho to

pyrrolidine)
7.25 d

Aromatic CH (meta to

pyrrolidine)
7.15 d

Pyrrolidine CH (at C2) 4.10 t

Pyrrolidine CH₂ (at C5) 3.30 m

Pyrrolidine CH₂ (at C3) 2.10 m

Pyrrolidine CH₂ (at C4) 1.80 m

Methyl CH₃ 2.35 s

Pyrrolidine NH 1.90 br s

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Multiplicity: s = singlet, d = doublet, t = triplet, m

= multiplet, br s = broad singlet.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Methylphenyl)pyrrolidine
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Carbon Chemical Shift (ppm)

Aromatic C (quaternary, attached to pyrrolidine) 142.0

Aromatic C (quaternary, attached to methyl) 136.0

Aromatic CH (meta to pyrrolidine) 129.5

Aromatic CH (ortho to pyrrolidine) 126.0

Pyrrolidine CH (at C2) 65.0

Pyrrolidine CH₂ (at C5) 47.0

Pyrrolidine CH₂ (at C3) 35.0

Pyrrolidine CH₂ (at C4) 25.0

Methyl CH₃ 21.0

Solvent: CDCl₃

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Significant IR Absorption Bands for 2-(4-Methylphenyl)pyrrolidine

Functional Group Vibration
Predicted
Wavenumber
(cm⁻¹)

Intensity

N-H Stretching 3350 - 3300 Medium

C-H (Aromatic) Stretching 3100 - 3000 Medium

C-H (Aliphatic) Stretching 3000 - 2850 Strong

C=C (Aromatic) Stretching 1620 - 1580 Medium

N-H Bending 1650 - 1550 Medium

C-N Stretching 1250 - 1020 Medium

C-H (Aromatic) Out-of-plane Bending 850 - 800 Strong
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Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and their Relative Abundances for 2-(4-
Methylphenyl)pyrrolidine

m/z
Predicted Relative
Abundance (%)

Proposed Fragment

161 40 [M]⁺ (Molecular Ion)

160 100 [M-H]⁺

146 30 [M-CH₃]⁺

91 50 [C₇H₇]⁺ (Tropylium ion)

70 60
[C₄H₈N]⁺ (Pyrrolidinyl

fragment)

Experimental Protocols
The following sections outline generalized experimental procedures for obtaining NMR, IR, and

MS spectra for an organic compound such as 2-(4-Methylphenyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Instrument Setup: Place the NMR tube in a spinner turbine and insert it into the NMR

spectrometer.[2] The instrument's magnetic field is "locked" onto the deuterium signal of the

solvent to ensure field stability.[2]

Data Acquisition: Shim the magnetic field to achieve homogeneity. Acquire the ¹H NMR

spectrum by applying a radiofrequency pulse and recording the resulting free induction

decay (FID).[3] For ¹³C NMR, a greater number of scans is typically required due to the lower

natural abundance of the ¹³C isotope.[4]
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Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain

spectrum.[2] Phase the spectrum and integrate the signals to determine the relative number

of protons. Reference the spectrum to the internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small

amount of the compound with dry potassium bromide (KBr) powder and press it into a thin,

transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a

volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to

evaporate.[5]

Background Spectrum: Record a background spectrum of the empty sample compartment or

the pure KBr pellet to subtract atmospheric and instrumental interferences.[6][7]

Sample Spectrum: Place the prepared sample in the IR beam path and record the sample

spectrum.[6]

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to generate the final absorbance or transmittance spectrum.[7]

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, this can be done via a gas chromatography (GC-MS) or a direct

insertion probe.[8][9]

Ionization: The sample molecules are ionized in the ion source. Electron Ionization (EI) is a

common technique where high-energy electrons bombard the sample, causing ionization

and fragmentation.[8][10]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[10]

Detection: A detector records the abundance of ions at each m/z value.[11] The resulting

data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

[8]
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Workflow for Spectroscopic Data Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure

elucidation of a small organic molecule.
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Caption: Workflow for Spectroscopic Data Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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